8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Description
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative featuring a ketone group at position 1, a methoxy substituent at position 5, and a fluorine atom at position 7. Its structural features, including electron-withdrawing fluorine and electron-donating methoxy groups, influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTORPDEFRENTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229710 | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49800-59-1 | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49800-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or acetonitrile are commonly used.
Industrial Production Methods
In an industrial setting, the production of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated naphthalenes
Scientific Research Applications
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Structural Difference : Fluorine at position 2 instead of 8.
- Synthesis: Not explicitly detailed in the evidence, but similar Friedel-Crafts acylation strategies may apply .
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Structural Difference : Methoxy group at position 7, lacking fluorine.
- Physical Properties : Melting point (MP) 59–63°C; synthesized via Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and cyclization .
- Applications: Key intermediate for derivatives like butorphanol (an opioid analgesic) .
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (6-Methoxy-α-tetralone)
Substituent Modifications Beyond Fluorine and Methoxy
4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- Structural Features : Isopropyl at position 4, methyl at position 5.
- Physical Properties : Molecular weight 202.29; logP 3.711 (indicating high lipophilicity); water solubility (log10ws) -4.28 .
- Thermodynamic Data : Critical temperature (Tc) 1707.00 K; ideal gas heat capacity 465.33 J/mol·K at 634.75 K .
6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one
Fluorinated Analogs with Varied Functional Groups
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one
- Structural Difference : Lacks methoxy group; fluorine at position 2.
- Commercial Notes: Available in high-purity grades (99.999%) for research applications .
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Comparative Data Tables
Table 1. Physical Properties of Selected Tetralones
| Compound Name | Molecular Formula | MP (°C) | logP | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C₁₁H₁₁FO₂ | N/A | N/A | 194.21 | Under investigation |
| 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C₁₁H₁₂O₂ | 59–63 | 2.1* | 176.22 | Butorphanol precursor |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C₁₁H₁₂O₂ | 77–80 | 2.3* | 176.22 | Lasofoxifene precursor |
| 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one | C₁₄H₁₈O | N/A | 3.711 | 202.29 | Thermodynamic studies |
*Estimated based on structural analogs.
Table 2. Commercial Pricing of 6-Methoxy-2-phenyl-tetralone (Selected Suppliers)
| Supplier | Purity | Quantity | Price (USD) | Update Date |
|---|---|---|---|---|
| Apollo Scientific | 97% | 5g | $175 | 2024-06-07 |
| Chemenu | 97% | 5g | $5,566.50 | 2022-01-11 |
| Acmec | 97% | 1g | $802.00 | 2021-07-13 |
Biological Activity
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula . It is a derivative of naphthalene characterized by a fluorine atom at the 8th position and a methoxy group at the 5th position. This unique structure contributes to its biological activity, particularly in medicinal chemistry and materials science.
The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves starting materials such as 5-methoxy-1-tetralone and fluorinating agents. The reaction is conducted under inert conditions using solvents like dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one |
| InChI | InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 |
Biological Activity
The biological activity of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been explored in various studies focusing on its pharmacological properties.
The mechanism of action involves the compound's interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to certain enzymes and receptors, while the methoxy group increases lipophilicity, facilitating cell membrane penetration. This dual substitution pattern allows it to modulate biological pathways effectively.
Medicinal Chemistry Applications
Research indicates that this compound serves as a precursor for synthesizing pharmacologically active agents. Notably, it has shown potential in developing anti-inflammatory and anticancer drugs. Studies have demonstrated its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
In a study assessing anticancer properties, 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant cytotoxic effects on human cancer cell lines. The compound's IC50 values were comparable to established anticancer agents.
Table 2: Anticancer Efficacy
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential.
Table 3: Comparison with Similar Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-Methoxy-1-tetralone | Lacks fluorine atom | Lower binding affinity |
| 8-Fluoro-1-tetralone | Lacks methoxy group | Different solubility |
| 5-Fluoro-1-tetralone | Different substitution pattern | Variations in activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
